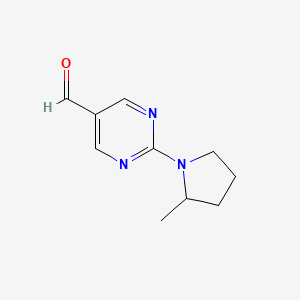
Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate is an organic compound with the molecular formula C₁₁H₁₂O₃. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes a methyl group and a 4-methylphenyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Epoxidation of Alkenes: One common method for synthesizing methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate involves the epoxidation of alkenes.
Cyclization Reactions: Another approach involves the cyclization of suitable precursors, such as halohydrins, in the presence of a base.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. These methods may utilize catalysts to enhance reaction rates and selectivity, making the process more efficient and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate can undergo oxidation reactions to form corresponding carbonyl compounds.
Substitution: The epoxide ring in this compound is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Sodium hydroxide, ammonia
Major Products Formed
Oxidation: Carbonyl compounds
Reduction: Alcohols
Substitution: Diols, amines
Applications De Recherche Scientifique
Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate involves the reactivity of its epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new carbon-oxygen or carbon-nitrogen bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(4-methylphenyl)oxirane-2-carboxylate: Similar structure but lacks the additional methyl group on the oxirane ring.
2-Methyl-3-phenyl-oxirane: Another epoxide with a similar structure but different substitution pattern.
Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate is unique due to the presence of both a methyl group and a 4-methylphenyl group on the oxirane ring. This specific substitution pattern imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various synthetic applications .
Propriétés
Numéro CAS |
63478-69-3 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-8-4-6-9(7-5-8)12(2)10(15-12)11(13)14-3/h4-7,10H,1-3H3 |
Clé InChI |
ADQSGWWTCUWLGD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2(C(O2)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


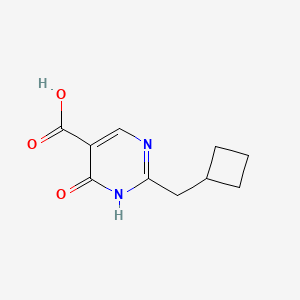

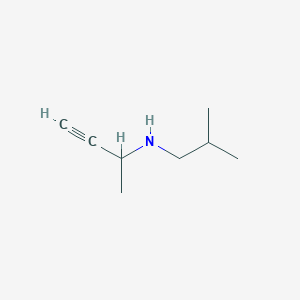
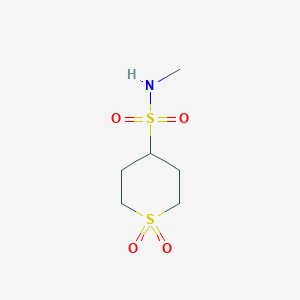
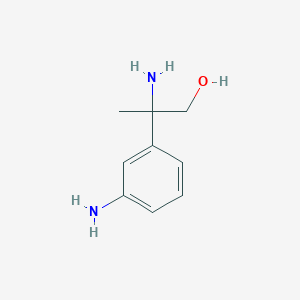

![2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13204263.png)
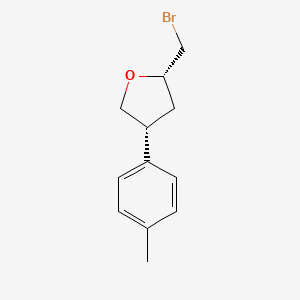
![Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13204277.png)
![4-[(4,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13204284.png)
![Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate](/img/structure/B13204293.png)
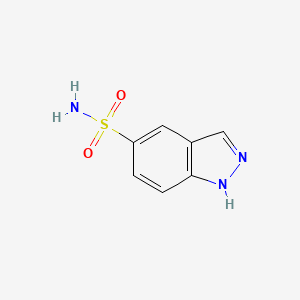
![3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine](/img/structure/B13204298.png)
